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molecular formula C8H8BrNO3 B3027023 Methyl 5-bromo-6-methoxypicolinate CAS No. 1214329-07-3

Methyl 5-bromo-6-methoxypicolinate

Cat. No. B3027023
M. Wt: 246.06
InChI Key: SLRACMVCMVIRFA-UHFFFAOYSA-N
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Patent
US09067934B2

Procedure details

A stirred solution of methyl 5-bromo-6-methoxypyridine-2-carboximidoate (C29) (9.42 g, 38.4 mmol) in methanol (66 mL) and concentrated hydrochloric acid (6.6 mL) was heated under reflux for 18 hours. The reaction was concentrated to dryness under reduced pressure. The resulting solid was dissolved in dichloromethane (500 mL) and washed with saturated aqueous sodium bicarbonate solution (250 mL). The aqueous phase was extracted with dichloromethane (200 mL), and the combined organics were washed with water (250 mL), with saturated aqueous sodium chloride solution (250 mL), dried over magnesium sulfate and concentrated under reduced pressure to provide the title compound. The reaction was repeated on additional material (1.65 g, 6.73 mmol), worked up in a similar manner, combined with the first reaction, and purified by silica gel chromatography (Eluant: 10% ethyl acetate in heptane) to provide the title compound as a yellow solid. Yield: 4.48 g, 18.2 mmol, 40%. LCMS m/z 246.1 (M+1). 1H NMR (400 MHz, CDCl3) δ 3.97 (s, 3H), 4.11 (s, 3H), 7.59 (d, J=7.8 Hz, 1H), 7.93 (d, J=7.8 Hz, 1H).
Name
methyl 5-bromo-6-methoxypyridine-2-carboximidoate
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:10](=N)[O:11][CH3:12])=[N:6][C:7]=1[O:8][CH3:9].C[OH:15]>Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:10]([O:11][CH3:12])=[O:15])=[N:6][C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
methyl 5-bromo-6-methoxypyridine-2-carboximidoate
Quantity
9.42 g
Type
reactant
Smiles
BrC=1C=CC(=NC1OC)C(OC)=N
Name
Quantity
66 mL
Type
reactant
Smiles
CO
Name
Quantity
6.6 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in dichloromethane (500 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (200 mL)
WASH
Type
WASH
Details
the combined organics were washed with water (250 mL), with saturated aqueous sodium chloride solution (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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